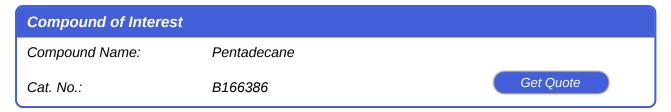


vapor pressure and boiling point of pentadecane

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Vapor Pressure and Boiling Point of **Pentadecane**

This guide provides a comprehensive overview of the physicochemical properties of **pentadecane**, with a specific focus on its vapor pressure and boiling point. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields where the behavior of long-chain alkanes is of interest.

Physicochemical Properties of Pentadecane

Pentadecane (C₁₅H₃₂) is a straight-chain alkane, a saturated hydrocarbon that is a colorless liquid at room temperature.[1] It is a component of some volatile plant oils and has applications in organic synthesis and as a solvent.[1][2] Understanding its vapor pressure and boiling point is crucial for its application in various processes, including distillation, formulation, and as a phase-change material.[2]

General Properties

A summary of the key physical and chemical properties of n-**pentadecane** is presented in the table below.



Property	Value	Reference
Molecular Formula	C15H32	[3]
Molecular Weight	212.41 g/mol	[4]
Normal Boiling Point	270.0 °C (543.15 K)	[3][5][6]
Melting Point	8-10 °C	[5]
Density	0.769 g/mL at 25 °C	[5]
Refractive Index	1.431 at 20 °C	[7]
Solubility in Water	2.866 μg/L	[3]

Vapor Pressure of Pentadecane

The vapor pressure of a liquid is the pressure exerted by its vapor when the vapor and liquid phases are in dynamic equilibrium. It is a critical indicator of a liquid's volatility and is highly dependent on temperature. The relationship between vapor pressure and temperature for **pentadecane** can be accurately described by the Antoine equation over a specific range.[8]

Antoine Equation: The Antoine equation is a semi-empirical formula that describes the relationship between vapor pressure and temperature for pure substances. The equation is expressed as:

$$log_{10}(P) = A - (B / (T + C))$$

Where:

- P is the vapor pressure.
- T is the temperature.
- A, B, and C are substance-specific constants.

For **pentadecane**, the Antoine constants for calculating vapor pressure in bar with temperature in Kelvin over the range of 442.84 K to 543.7 K are:[8][9]



- A = 4.14935
- B = 1789.658
- C = -111.859

Using these constants, the vapor pressure of **pentadecane** at various temperatures has been calculated and is presented in the table below. Other experimental values are also included for comparison.

Temperature (°C)	Temperature (K)	Vapor Pressure (kPa)	Vapor Pressure (mmHg)	Reference
20.68	293.83	0.000356	0.00267	[3]
91.6	364.75	0.133	1.0	[5][7]
170	443.15	2.14	16.05	Calculated[8][9]
180	453.15	3.10	23.25	Calculated[8][9]
190	463.15	4.42	33.15	Calculated[8][9]
200	473.15	6.19	46.43	Calculated[8][9]
210	483.15	8.54	64.05	Calculated[8][9]
220	493.15	11.61	87.08	Calculated[8][9]
230	503.15	15.58	116.86	Calculated[8][9]
240	513.15	20.62	154.66	Calculated[8][9]
250	523.15	26.96	202.22	Calculated[8][9]
260	533.15	34.84	261.32	Calculated[8][9]
270	543.15	44.54	334.08	Calculated[8][9]

Experimental Protocols for Determination



Accurate determination of boiling point and vapor pressure requires precise experimental techniques. The following sections detail the methodologies commonly employed for these measurements.

Boiling Point Determination: Ebulliometry

Ebulliometry is a standard method for the precise measurement of the boiling point of liquids. An ebulliometer is designed to measure the temperature of the liquid-vapor equilibrium at a controlled pressure.

Methodology:

- Apparatus: The apparatus consists of an electrically heated boiler, a vapor space, a reentrant tube for a calibrated temperature sensor (like a platinum resistance thermometer), and a condenser.[10]
- Sample Preparation: A high-purity sample of the liquid (typically 20-50 mL) is placed in the boiler.[11]
- Pressure Control: The system is connected to a pressure control system that can maintain a
 constant, known pressure. For determining the normal boiling point, the pressure is
 maintained at standard atmospheric pressure (101.325 kPa).
- Heating and Equilibrium: The liquid is heated to a gentle boil. The design of the apparatus
 ensures that the vapor and liquid phases are in equilibrium at the point of temperature
 measurement.
- Temperature Measurement: The temperature is recorded once a stable reading is achieved, indicating that the system has reached equilibrium. This temperature is the boiling point at the controlled pressure.
- Calibration: The apparatus is typically calibrated using a reference substance with a well-known boiling point, such as water.[10]

Vapor Pressure Determination: Static Method

The static method is a direct and accurate technique for measuring the vapor pressure of a pure substance. It involves introducing a degassed sample into an evacuated chamber and



measuring the equilibrium pressure at a constant temperature.

Methodology:

- Apparatus: The core of the apparatus is a temperature-controlled, evacuated manifold connected to a high-precision pressure transducer. The sample is contained in a flask connected to the manifold.
- Sample Degassing: The liquid sample must be thoroughly degassed to remove any
 dissolved air or other volatile impurities, which would contribute to the total pressure and
 lead to inaccurate results. This is typically achieved by repeated freeze-pump-thaw cycles.
- Measurement:
 - The degassed sample is placed in a thermostatic bath to maintain a precise and constant temperature.
 - The valve connecting the sample to the evacuated manifold is opened, allowing the substance to vaporize into the closed system.
 - The pressure inside the manifold is continuously monitored until it stabilizes. This stable
 pressure is the vapor pressure of the substance at that specific temperature.
- Data Collection: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

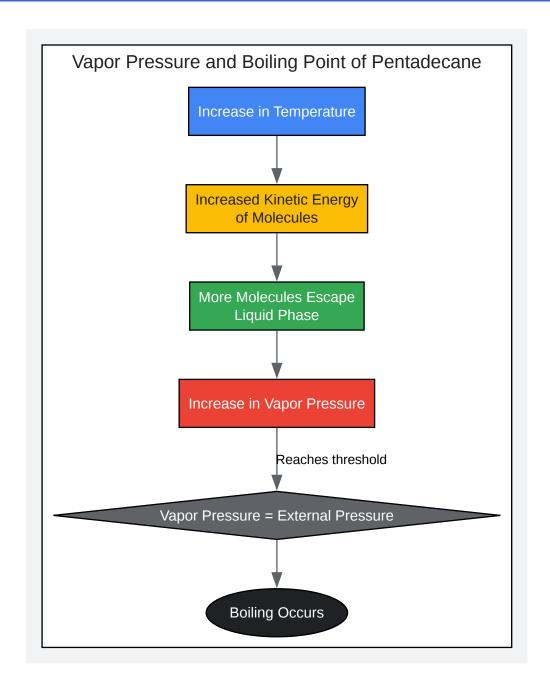
Other methods for vapor pressure determination include dynamic techniques, where a stream of inert gas is passed through the liquid, and correlation gas chromatography, which is particularly useful for low-volatility compounds like long-chain alkanes.[12][13] Modern thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used to determine vapor pressure by measuring the boiling point at different applied pressures.[11]

Visualizations

Relationship Between Temperature and Vapor Pressure

The following diagram illustrates the fundamental relationship between temperature, vapor pressure, and the boiling point for a pure substance like **pentadecane**.





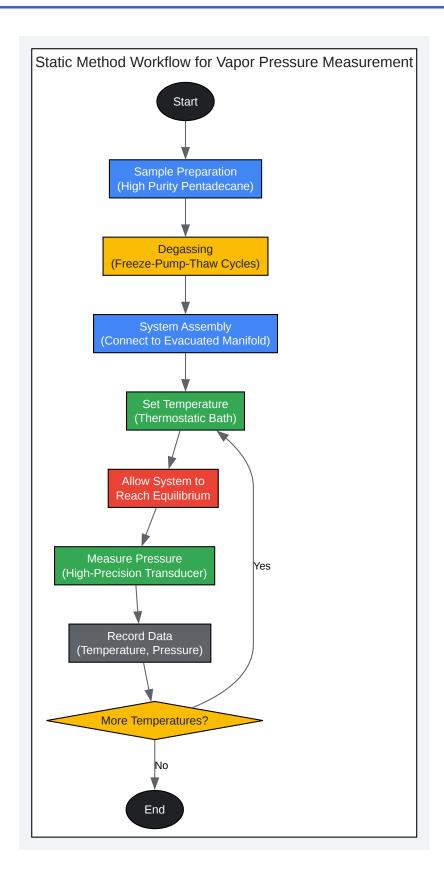
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Caption: Conceptual flow of how temperature influences vapor pressure, leading to boiling.

Experimental Workflow for Static Vapor Pressure Measurement

This diagram outlines the key steps involved in determining vapor pressure using the static method.





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Caption: A generalized workflow for the static method of vapor pressure determination.



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- To cite this document: BenchChem. [vapor pressure and boiling point of pentadecane].
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